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Compound of Interest

Compound Name: Ethyl 7-oxo-7-phenylheptanoate

Cat. No.: B040494 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 7-
oxo-7-phenylheptanoate (CAS 112665-41-5). Due to the limited availability of published

experimental spectra, this document presents predicted spectroscopic data based on the

compound's chemical structure, alongside detailed, generalized experimental protocols for the

acquisition of such data. This guide is intended to support research and development activities

where this compound is utilized, particularly in its role as a key intermediate in the synthesis of

pharmaceuticals like Seratrodast.[1]

Chemical Structure and Properties
IUPAC Name: Ethyl 7-oxo-7-phenylheptanoate

Synonyms: Ethyl 6-benzoylhexanoate, 7-Oxo-7-phenylheptanoic acid ethyl ester[1]

CAS Number: 112665-41-5[1][2][3][4]

Molecular Formula: C₁₅H₂₀O₃[1][2]

Molecular Weight: 248.32 g/mol [1][2]
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The following tables summarize the predicted spectroscopic data for Ethyl 7-oxo-7-
phenylheptanoate. It is important to note that these are predicted values and should be

confirmed by experimental data.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃,
400 MHz)

Protons
Chemical Shift (δ)
ppm (Predicted)

Multiplicity Integration

H-a 7.95 d 2H

H-b 7.55 t 1H

H-c 7.45 t 2H

H-d 2.95 t 2H

H-e 2.30 t 2H

H-f 1.75 p 2H

H-g 1.65 p 2H

H-h 4.12 q 2H

H-i 1.25 t 3H

Structure for NMR assignment:

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃,
100 MHz)
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Carbon Atom Chemical Shift (δ) ppm (Predicted)

C=O (ketone) 200.0

C=O (ester) 173.5

C (aromatic, C-ipso) 137.0

CH (aromatic) 133.0

CH (aromatic) 128.5

CH (aromatic) 128.0

O-CH₂ 60.5

CH₂-C=O (ketone) 38.5

CH₂-C=O (ester) 34.0

CH₂ 29.0

CH₂ 24.5

CH₂ 23.5

CH₃ 14.0

Table 3: Predicted Infrared (IR) Spectroscopy Data
Functional Group

Predicted Wavenumber
(cm⁻¹)

Intensity

C=O (Aryl Ketone) 1685 Strong

C=O (Ester) 1735 Strong

C-H (Aromatic) 3100-3000 Medium

C-H (Aliphatic) 3000-2850 Medium

C-O (Ester) 1250-1100 Strong

C=C (Aromatic) 1600, 1450 Medium
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Table 4: Predicted Mass Spectrometry (MS) Data
m/z (Predicted) Interpretation

248 [M]⁺ (Molecular Ion)

203 [M - OCH₂CH₃]⁺

120 [C₆H₅COCH₃]⁺

105 [C₆H₅CO]⁺

77 [C₆H₅]⁺

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for Ethyl 7-oxo-7-phenylheptanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing

tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

Instrument: 400 MHz NMR Spectrometer

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: -2 to 12 ppm
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¹³C NMR Spectroscopy:

Instrument: 100 MHz NMR Spectrometer

Pulse Sequence: Proton-decoupled single-pulse sequence.

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 0 to 220 ppm

Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method):

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).

Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).

Allow the solvent to evaporate, leaving a thin film of the sample on the plate.

Data Acquisition:

Instrument: Fourier Transform Infrared (FTIR) Spectrometer

Mode: Transmittance

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16

Mass Spectrometry (MS)
Sample Preparation:
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Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g.,

methanol or acetonitrile).

Data Acquisition (Electron Ionization - EI):

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.

Ionization Mode: Electron Ionization (EI)

Ionization Energy: 70 eV

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

Mass Range: m/z 50-500

Visualizations
Experimental Workflow for Spectroscopic Analysis
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Caption: Workflow for the spectroscopic analysis of a chemical compound.

Logical Relationships in Spectroscopic Data
Interpretation
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Caption: Logical flow from chemical structure to spectroscopic data interpretation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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